tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a fluorophenylureido group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate typically involves the following steps:
Formation of the Ureido Group: This step involves the reaction of 3-fluoroaniline with an isocyanate to form the 3-(3-fluorophenyl)urea intermediate.
Piperidine Ring Formation: The intermediate is then reacted with a piperidine derivative, such as 4-aminopiperidine, under suitable conditions to form the piperidine-urea compound.
Esterification: Finally, the piperidine-urea compound is esterified with tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluorophenyl group.
Reduction: Reduction reactions may target the ureido group or the ester functionality.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the piperidine ring or the fluorophenyl group.
Reduction: Reduced forms of the ureido group or the ester, such as amines or alcohols.
Substitution: Substituted derivatives of the fluorophenyl group, such as halogenated or nitrated compounds.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology:
Biological Probes: Employed in the development of biological probes for studying enzyme activity or receptor binding.
Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its ability to interact with specific biological targets.
Industry:
Material Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-trifluoromethylphenyl)piperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the piperidine and tert-butyl ester moieties, they differ in the substituents on the phenyl ring (e.g., bromine, trifluoromethyl, or fluorine).
- Unique Properties: The presence of the fluorophenyl group in tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-[(3-fluorophenyl)carbamoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-9-7-13(8-10-21)19-15(22)20-14-6-4-5-12(18)11-14/h4-6,11,13H,7-10H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPYLNHOIFPHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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